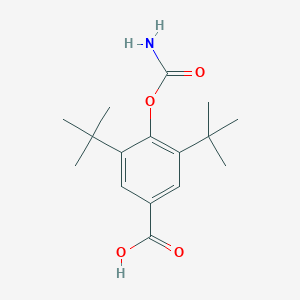
2-(4-Aminoanilino)-N,N,N-trimethylethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminoanilino)-N,N,N-trimethylethan-1-aminium iodide is a chemical compound with a complex structure that includes an amino group, an aniline derivative, and a quaternary ammonium iodide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminoanilino)-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of 4-aminobenzylamine with trimethylamine and iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reaction of 4-aminobenzylamine with trimethylamine: This step forms an intermediate compound.
Quaternization with iodomethane: The intermediate is then reacted with iodomethane to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminoanilino)-N,N,N-trimethylethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The iodide ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like silver nitrate or sodium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different anions or functional groups replacing the iodide ion.
Scientific Research Applications
2-(4-Aminoanilino)-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-Aminoanilino)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid
- 2-(4-Aminoanilino)-2-oxoethylthioacetic acid
Comparison
2-(4-Aminoanilino)-N,N,N-trimethylethan-1-aminium iodide is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
138172-71-1 |
|---|---|
Molecular Formula |
C11H20IN3 |
Molecular Weight |
321.20 g/mol |
IUPAC Name |
2-(4-aminoanilino)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H20N3.HI/c1-14(2,3)9-8-13-11-6-4-10(12)5-7-11;/h4-7,13H,8-9,12H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WUYCZGBTPDEOKE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCNC1=CC=C(C=C1)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


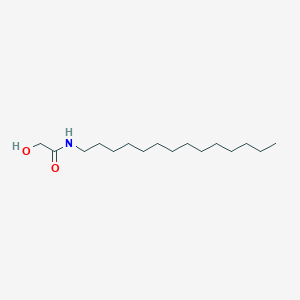

![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
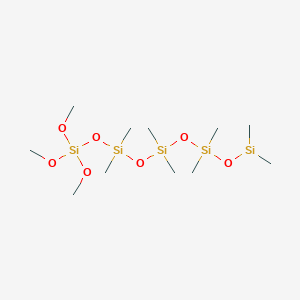
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)
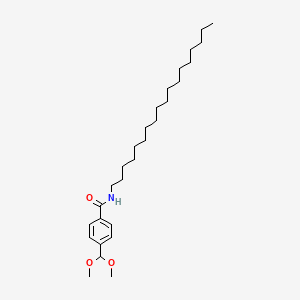
![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-[(Hexadecylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14266522.png)
![2-Hydroxy-N-[(3-methylphenyl)methoxy]-N-(propan-2-yl)acetamide](/img/structure/B14266528.png)
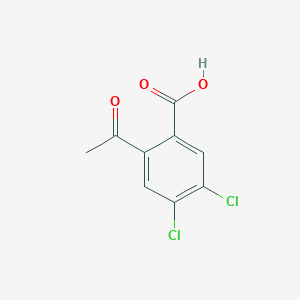
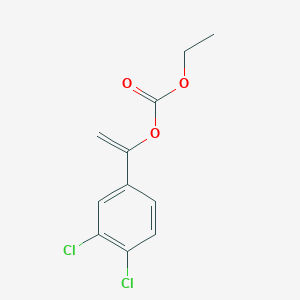

![2-{4-[(Octane-1-sulfonyl)amino]phenyl}-2-oxoethyl cyanoacetate](/img/structure/B14266557.png)
